10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Beschreibung
This tricyclic compound features a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one core with a 4-ethoxyphenyl substituent at position 10 and methyl groups at positions 4 and 7.
Eigenschaften
IUPAC Name |
10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-24-15-8-6-14(7-9-15)22-19(23)21-17-12-20(22,3)25-18-10-5-13(2)11-16(17)18/h5-11,17H,4,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFPMNOUPTWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The ethoxyphenyl group can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the phenyl ring, heteroatom substitutions (e.g., thione vs. ketone), and additional functional groups. These modifications influence molecular weight, solubility, and electronic properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound may enhance solubility compared to chloro or nitro substituents, which reduce electron density and could hinder binding to polar targets .
- Thione vs.
Antitumor Effects:
- SK2 (): Demonstrates ROS-dependent radiosensitization in oral cancer cells, enhancing γH2AX (DNA damage marker) and caspase activation. The nitro group in SK2 contributes to ROS generation, while butoxy improves cellular uptake .
- HupA (): A structurally distinct tricyclic alkaloid with acetylcholinesterase (AChE) inhibition and NMDA receptor antagonism. Its therapeutic index (LD₅₀ = 4.6 mg/kg in mice) highlights safety considerations relevant to analogs .
Enzyme Inhibition:
- ZINC8297940 (): A diazatricyclo compound acting as a TNF-α inhibitor via molecular docking and dynamics simulations. Structural rigidity may stabilize target binding .
Pharmacokinetic and Toxicity Profiles
- SK2: Exhibits selective cytotoxicity in oral cancer cells (32–46% viability reduction) with minimal effects on normal cells, attributed to ROS-mediated mechanisms .
- HupA: Low acute oral toxicity (LD₅₀ = 4.6 mg/kg in mice) and non-mutagenic properties (Ames test) support its clinical translatability .
- FK 973 (): A tricyclic mitomycin analog with dose-limiting vascular-leak syndrome in clinical trials, underscoring the importance of substituent choice in toxicity profiles .
Biologische Aktivität
Chemical Structure and Properties
The compound belongs to a class of diazatricyclic compounds characterized by their unique structural framework. Its IUPAC name reflects its intricate structure, which includes an ethoxyphenyl group and multiple methyl substituents. The molecular formula is , and it features both oxo and diazatricyclic functionalities that may contribute to its biological properties.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to 10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. In vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : It can influence the expression levels of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
Research Findings
Several studies have focused on elucidating the biological activity of similar compounds within the same chemical class. Notable findings include:
- Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited cytotoxic effects on human cancer cell lines.
- Synergistic Effects : Research has shown that when combined with conventional chemotherapeutics, these compounds can enhance therapeutic efficacy while reducing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
